UNC2025

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

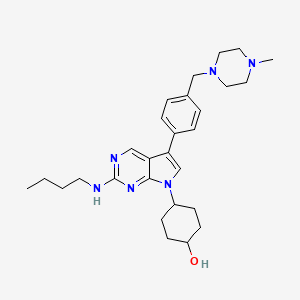

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHVHLADKXCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UNC2025 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. UNC2025 has emerged as a promising therapeutic agent for AML, exhibiting potent anti-leukemic activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in AML, focusing on its molecular targets, downstream signaling effects, and cellular consequences. This document synthesizes key preclinical data, details experimental methodologies, and visualizes complex biological pathways to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Core Mechanism of Action: Dual Inhibition of MERTK and FLT3

This compound is a small molecule tyrosine kinase inhibitor (TKI) that exerts its anti-leukemic effects in AML primarily through the dual inhibition of two key receptor tyrosine kinases: MERTK and FLT3.[1][2]

-

MERTK (MER Tyrosine Kinase): MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases and is aberrantly expressed in a majority of AML cases.[2] Its activation promotes leukemic cell survival, proliferation, and chemoresistance.

-

FLT3 (FMS-like Tyrosine Kinase 3): FLT3 is another receptor tyrosine kinase frequently mutated in AML, with internal tandem duplication (ITD) mutations being particularly common. These mutations lead to constitutive activation of FLT3, driving uncontrolled cell proliferation and are associated with a poor prognosis.

This compound potently and selectively inhibits both MERTK and FLT3, making it a promising therapeutic strategy for a broad range of AML subtypes, including those with and without FLT3 activating mutations.[1][2] The observed anti-leukemic effects in AML cells without FLT3 mutations are likely attributable to MERTK inhibition.[1][2]

Quantitative Inhibition Data

The potency and selectivity of this compound against its primary targets have been quantified in various enzymatic and cell-based assays.

| Target | Assay Type | Value | Unit | Reference |

| MERTK | Enzymatic (Ki) | 0.16 | nM | [1][2] |

| MERTK | Cell-based (IC50) | 2.7 | nM | [1][2] |

| FLT3 | Enzymatic (Ki) | 0.59 | nM | |

| FLT3 | Cell-based (IC50) | 14 | nM | [3] |

| AXL | Enzymatic (Ki) | 13.3 | nM | [1] |

| AXL | Cell-based (IC50) | 122 | nM | [1][3] |

| TYRO3 | Cell-based (IC50) | 301 | nM | [3] |

Signaling Pathway Inhibition

The inhibition of MERTK and FLT3 by this compound leads to the downstream suppression of key pro-survival and proliferative signaling pathways within AML cells.

MERTK and FLT3 Signaling Pathways

Upon activation, both MERTK and FLT3 trigger a cascade of intracellular signaling events. This compound, by blocking the kinase activity of these receptors, prevents their autophosphorylation and subsequent activation of downstream effectors. The primary pathways affected include:

-

STAT6 (Signal Transducer and Activator of Transcription 6): Inhibition of MERTK leads to a dose-dependent decrease in the phosphorylation of STAT6.[2]

-

AKT (Protein Kinase B): this compound treatment results in reduced phosphorylation of AKT, a critical node in cell survival and proliferation signaling.[2]

-

ERK1/2 (Extracellular Signal-regulated Kinase 1/2): The MAPK/ERK pathway, which is crucial for cell growth and differentiation, is also suppressed by this compound, as evidenced by decreased ERK1/2 phosphorylation.[2]

Cellular Effects in AML

The inhibition of these critical signaling pathways by this compound translates into potent anti-leukemic activity at the cellular level.

-

Induction of Apoptosis: this compound treatment leads to a significant increase in apoptosis (programmed cell death) in MERTK-expressing AML cell lines.[2]

-

Inhibition of Proliferation: The compound effectively reduces the proliferation of AML cells.[2]

-

Decreased Colony Formation: this compound significantly diminishes the colony-forming potential of AML cell lines in a dose-dependent manner, indicating an impact on their self-renewal capacity.[2]

| Cell Line | Effect | This compound Concentration | Result | Reference |

| Kasumi-1 (AML) | Colony Formation | 100 nM | >50% reduction | [2] |

| NOMO-1 (AML) | Colony Formation | 100 nM | >50% reduction | [2] |

| AML Patient Sample (AML-123009) | Colony Formation | 25 nM | Decreased formation | [2] |

| AML Patient Sample (AML-123009) | Colony Formation | 300 nM | >90% inhibition | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in AML.

Immunoblot Analysis

Objective: To detect the phosphorylation status of MERTK, FLT3, and their downstream signaling proteins (STAT6, AKT, ERK1/2) following this compound treatment.

Protocol:

-

Cell Culture and Treatment: AML cell lines (e.g., Kasumi-1, NOMO-1) or primary AML patient samples are cultured in appropriate media. Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).[2][4]

-

Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Immunoprecipitation (for p-MERTK/p-FLT3): To detect the phosphorylated forms of the receptors, MERTK or FLT3 proteins are immunoprecipitated from the cell lysates using specific antibodies.[3][4]

-

SDS-PAGE and Western Blotting: Cell lysates or immunoprecipitated proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (total and phosphorylated forms). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Key Reagents:

-

Primary antibodies: p-MERTK, MERTK, p-FLT3, FLT3, p-STAT6, STAT6, p-AKT, AKT, p-ERK1/2, ERK1/2.

-

Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

UNC2025: A Technical Whitepaper on the Discovery of a Potent, Orally Bioavailable MER/FLT3 Dual Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: MERTK and FLT3 receptor tyrosine kinases are critical therapeutic targets in acute myeloid leukemia (AML) and other malignancies. MERTK is ectopically expressed in a majority of AML and acute lymphoblastic leukemia (ALL) cases, while activating mutations in FLT3 are present in approximately 30% of adult AML cases.[1][2] This guide details the discovery and preclinical development of UNC2025, a potent, ATP-competitive, and orally bioavailable small molecule designed to dually inhibit MER and FLT3 kinases. This compound was engineered to overcome the poor pharmacokinetic properties of earlier lead compounds, demonstrating significant therapeutic efficacy in preclinical leukemia models and providing a strong rationale for clinical development.[1][2][3]

Quantitative Data Summary

The development of this compound focused on optimizing potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Notes |

| MER | Cell-free | 0.74[4][5] | 0.16[6][7] | Primary Target |

| FLT3 | Cell-free | 0.8[4][5] | - | Primary Target, potent dual activity |

| AXL | Cell-free | 122[1][4][8] | 13.3[1][4][6] | >45-fold selective for MER over AXL[1][4][6] |

| TYRO3 | Cell-free | 301[9] | - | High selectivity over other TAM family members |

| TRKA | Cell-free | 1.67[4] | - | |

| TRKC | Cell-free | 4.38[4] | - | |

| KIT | Cell-free | 8.18[4] | - | |

| MET | Cell-free | 364[4] | - |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Target | Assay | IC50 (nM) |

| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MERTK Phosphorylation | Western Blot | 2.7[2][5][9] |

| Molm-14 | Acute Myeloid Leukemia (AML) | FLT3 Phosphorylation | Western Blot | 14[2][9] |

| 32D cells | Murine Myeloid | Chimeric MERTK Phosphorylation | Western Blot | 2.7[5][9] |

| AXL-expressing cells | - | AXL Phosphorylation | Western Blot | 122[9] |

| TYRO3-expressing cells | - | TYRO3 Phosphorylation | Western Blot | 301[9] |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing Route | Dose |

| Half-life (t½) | 3.8 hours[1][4][6][10][11] | IV or Oral | 3 mg/kg[4][10][11] |

| Clearance (CL) | 9.2 mL/min/kg[4][10][11] | IV | 3 mg/kg[4][10][11] |

| Oral Bioavailability (F) | 100%[1][6][10][11] | Oral | 3 mg/kg[4] |

| Tmax | 0.50 hours[4] | Oral | 3 mg/kg[4] |

| Cmax | 1.6 µM (approx. 22 nM reported from 3mg/kg dose)[4][10][11] | Oral | 3 mg/kg[4][10][11] |

| AUClast | 9.2 h*µM[4] | Oral | 3 mg/kg[4] |

Table 4: In Vivo Efficacy of this compound in Leukemia Xenograft Models

| Model | Treatment | Key Outcomes |

| 697 B-ALL Orthotopic Xenograft (MRD Model) | 50 mg/kg or 75 mg/kg this compound, once daily (oral) | Dose-dependent reduction in tumor burden.[1][12][13] Increased median survival from 26 days (vehicle) to 34 days (50 mg/kg) and 70 days (75 mg/kg).[4][7] |

| Patient-Derived AML Xenograft | 75 mg/kg this compound, once daily (oral) | Induced disease regression in bone marrow, spleen, and peripheral blood.[1][12][13] |

Experimental Protocols

Detailed methodologies are provided for the key experiments performed during the discovery and evaluation of this compound.

In Vitro Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

-

Methodology:

-

Kinase profiling was conducted against over 300 kinases.[2][3]

-

Assays were performed at the ATP concentration equal to the Km for each individual kinase.

-

This compound was serially diluted and incubated with the specific kinase, substrate, and ATP.

-

Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through radiometric or fluorescence-based methods.

-

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using graphing software.

-

Cellular MERTK/FLT3 Phosphorylation Assay

-

Objective: To measure the potency of this compound in inhibiting MERTK and FLT3 phosphorylation within a cellular context.

-

Methodology:

-

Cell Culture: MERTK-expressing 697 B-ALL cells or FLT3-ITD positive Molm-14 AML cells were cultured to ~80% confluency.[2][9]

-

Treatment: Cells were treated with various concentrations of this compound (e.g., 25-300 nM) or DMSO vehicle for 1 hour.[1][4]

-

Lysis: After treatment, cells were harvested and lysed in buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (for MERTK): To detect phosphorylated MERTK, cell lysates were treated with pervanadate, and MERTK was immunoprecipitated.[1]

-

Western Blotting: Cell lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against phosphorylated MERTK (p-MERTK), total MERTK, phosphorylated FLT3 (p-FLT3), total FLT3, and downstream signaling proteins like p-AKT, p-STAT6, and p-ERK1/2.[4][10]

-

Analysis: Band intensities were quantified using densitometry, and IC50 values were determined from dose-response curves.[5]

-

Colony Formation Assay

-

Objective: To assess the effect of this compound on the clonogenic growth of leukemia cells.

-

Methodology:

-

Leukemia cell lines (e.g., A549) were suspended in a soft agar matrix containing different concentrations of this compound.[5]

-

The cell suspension was plated over a bottom layer of agar in 6-well plates.

-

Plates were incubated for approximately 2 weeks to allow for colony formation.

-

Colonies were stained (e.g., with crystal violet) and counted.

-

The percentage of colony formation inhibition relative to vehicle-treated controls was calculated.

-

In Vivo Pharmacokinetic (PK) Studies

-

Objective: To determine the key pharmacokinetic parameters of this compound in an animal model.

-

Methodology:

-

Animal Model: Male CD-1 or NSG mice were used.

-

Administration: For intravenous (IV) administration, this compound was formulated in a solution (e.g., 7.5% N-methyl pyrrolidone, 40% PEG-400 in saline) and administered at 3 mg/kg.[4][9] For oral (PO) administration, this compound was formulated in saline and administered via gavage at 3 mg/kg.[4][9]

-

Sample Collection: Blood samples were collected from a cohort of mice (n=3 per time point) at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters including half-life, clearance, Cmax, Tmax, and bioavailability were calculated using non-compartmental analysis.

-

In Vivo Efficacy (Orthotopic Xenograft) Studies

-

Objective: To evaluate the anti-tumor activity of this compound in clinically relevant leukemia models.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NSG) were used.

-

Tumor Inoculation: Mice were inoculated intravenously with human leukemia cells (e.g., 697 B-ALL cells expressing luciferase or primary patient-derived AML cells).[7]

-

Treatment: Once disease was established, mice were randomized into treatment groups. This compound was administered once daily via oral gavage at specified doses (e.g., 50 or 75 mg/kg).[4][7] The vehicle group received saline.

-

Monitoring Tumor Burden: For luciferase-expressing cell lines, tumor burden was monitored non-invasively using bioluminescence imaging over time.[7] For patient-derived xenografts, disease progression was monitored by analyzing human CD45+ cells in peripheral blood, bone marrow, and spleen via flow cytometry.[7]

-

Endpoint Analysis: The primary endpoints were reduction in tumor burden and overall survival. Kaplan-Meier survival curves were generated and analyzed using the log-rank test.[7]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and discovery process for this compound.

Caption: this compound inhibits MERTK and FLT3 signaling pathways.

Caption: Workflow for the discovery of this compound from a prior lead.

Caption: Core chemical scaffold and key functional groups of this compound.

Conclusion

The discovery of this compound represents a successful structure-based drug design campaign that addressed the significant DMPK liabilities of an earlier lead compound.[2][3][14] The resulting molecule, this compound, is a potent dual inhibitor of MERTK and FLT3 with sub-nanomolar IC50 values, excellent selectivity over other TAM family kinases, and optimal pharmacokinetic properties, including 100% oral bioavailability in mice.[1][6] Preclinical studies demonstrated that this compound effectively inhibits its targets in leukemia cells, leading to apoptosis, reduced proliferation, and potent anti-tumor activity in orthotopic xenograft models of both ALL and AML.[1][12] These comprehensive findings establish this compound as a robust preclinical candidate and support the continued development of MERTK/FLT3 dual inhibitors for the treatment of acute leukemia.[12][13]

References

- 1. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neeveslab.com [neeveslab.com]

- 11. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Collection - Data from this compound, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Dual Kinase Inhibitor UNC2025: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of UNC2025, a potent and orally bioavailable small molecule inhibitor. This compound has garnered significant interest in the field of oncology and beyond due to its dual inhibitory action against MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3). This document details its mechanism of action, kinase selectivity, cellular and in vivo effects, and provides relevant experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor, primarily targeting the kinase domains of MERTK and FLT3.[1] By binding to the ATP pocket of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that are crucial for cell survival, proliferation, and resistance to therapy in various cancers.[2][3] Its dual-targeting capability makes it a particularly promising agent for malignancies where both MERTK and FLT3 are implicated, such as in acute myeloid leukemia (AML).[2][4]

Quantitative Kinase Inhibition Profile

This compound exhibits sub-nanomolar potency against its primary targets, MERTK and FLT3, and maintains a high degree of selectivity over other kinases, including other members of the TAM (TYRO3, AXL, MER) family.[1][3]

| Target Kinase | IC50 (nM) | Ki (nM) | Cellular IC50 (nM) | Notes |

| MERTK | 0.46 - 0.74[1][5] | 0.16[2][6] | 2.7 (in 697 B-ALL cells)[1][7] | Potent inhibition of MERTK phosphorylation.[1][7] |

| FLT3 | 0.35 - 0.8[1][5] | 0.59[6] | 14 (in Molm-14 AML cells)[1][4] | Effective against both wild-type and ITD-mutated FLT3.[2][4] |

| AXL | 1.65 - 122[1][3] | 13.3[2][3] | 122[8] | Over 45-fold selectivity for MERTK relative to AXL.[2][3] |

| TYRO3 | 5.83 - 17[1][8] | - | 301[8] | Demonstrates selectivity over this TAM family member.[8] |

| TRKA | 1.67[5] | - | - | |

| TRKC | 4.38[5] | - | - | |

| KIT | 8.18[5] | - | - | |

| MET | 364[5] | - | - | Over 700-fold less active against MET compared to MER.[8] |

Signaling Pathways Modulated by this compound

This compound effectively abrogates the signaling cascades downstream of MERTK and FLT3. This disruption of pro-survival and proliferative signals is central to its anti-neoplastic activity.

Upon inhibition of MERTK and FLT3 by this compound, the phosphorylation of these receptors is blocked. This prevents the recruitment and activation of downstream signaling molecules. Key pathways affected include:

-

PI3K/AKT Pathway: Inhibition of MERTK leads to decreased phosphorylation of AKT, a critical node in cell survival and proliferation signaling.[2][9]

-

RAS/MEK/ERK Pathway: this compound treatment results in reduced phosphorylation of ERK1/2, thereby impeding signals that drive cell cycle progression and proliferation.[1][2]

-

JAK/STAT Pathway: The compound has been shown to decrease the phosphorylation of STAT6, a downstream target of MERTK, which is involved in transcriptional regulation of genes related to cell survival.[1][2]

-

SRC Family Kinases: this compound also inhibits the activation of SRC, another downstream effector of MERTK.[9]

Cellular and In Vivo Biological Activities

This compound has demonstrated significant anti-cancer effects in a variety of preclinical models.

Cellular Effects:

-

Inhibition of Proliferation and Colony Formation: this compound potently inhibits the proliferation and colony-forming potential of MERTK and FLT3-dependent cancer cell lines, including those from acute lymphoblastic leukemia (ALL) and AML.[2][3][10]

-

Induction of Apoptosis: By blocking critical survival signals, this compound induces apoptosis in cancer cells.[2][10]

-

Chemosensitization: The compound has been shown to increase the sensitivity of cancer cells to conventional chemotherapeutic agents like methotrexate.[2][10]

-

Anti-platelet Activity: this compound decreases platelet activation in vitro and has shown potential in preventing thrombosis.[9]

In Vivo Efficacy and Pharmacokinetics:

This compound is orally bioavailable and has demonstrated significant therapeutic effects in animal models.[2][3]

| Parameter | Value | Species | Notes |

| Oral Bioavailability | 100%[2][3] | Mouse | Excellent oral exposure.[2][3] |

| Half-life (t1/2) | 3.8 hours[2][3] | Mouse | |

| Clearance | Low (9.2 mL/min/kg)[1] | Mouse | |

| Cmax | 1.6 µM (at 3 mg/kg)[1] | Mouse | |

| Tmax | 0.5 hours[1] | Mouse | |

| In Vivo Efficacy | Dose-dependent reduction in tumor burden and increased survival.[2][6][10] | Mouse Xenograft Models (ALL, AML) | Effective in both minimal residual disease and established disease models.[6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Immunoblotting for Phospho-Kinase Analysis

This protocol is used to assess the phosphorylation status of MERTK, FLT3, and their downstream signaling proteins.

Workflow:

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., 697 B-ALL or Molm-14 AML cells) and allow them to adhere or reach a desired confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 1 hour).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-MERTK, MERTK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry can be used to quantify the band intensities.

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Workflow:

Detailed Steps:

-

Prepare Agar Layers: Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension: Prepare a single-cell suspension of the cancer cells (e.g., A549 or Molm-14 cells) in a top layer of 0.3-0.4% low-melting-point agar in culture medium.[4]

-

Plating: Carefully overlay the top agar layer containing the cells onto the solidified base layer.

-

Treatment: After the top layer solidifies, add culture medium containing various concentrations of this compound or vehicle control to each well. Refresh the medium with the compound every 2-3 days.[4]

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.

-

Staining and Counting: Stain the colonies with a solution such as 0.005% crystal violet or MTT.[12] Count the number of colonies (typically defined as clusters of >50 cells) using a microscope.

Conclusion

This compound is a potent dual inhibitor of MERTK and FLT3 with a favorable pharmacokinetic profile and significant anti-tumor activity in preclinical models of leukemia and other cancers. Its well-defined mechanism of action and the availability of detailed experimental protocols make it a valuable tool for both basic research into TAM and FLT3 signaling and for the development of novel targeted cancer therapies. Further investigation, particularly in clinical settings, is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ashpublications.org [ashpublications.org]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. The small-molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

UNC2025: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor UNC2025, with a focus on its target protein binding affinity, mechanism of action, and the experimental methodologies used for its characterization. This compound is a potent, ATP-competitive, and orally bioavailable dual inhibitor of MER receptor tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2]

Core Target Profile and Binding Affinity

This compound exhibits sub-nanomolar inhibitory activity against its primary targets, MERTK and FLT3, in cell-free enzymatic assays. Its high affinity and selectivity make it a valuable tool for investigating the roles of these kinases in normal physiology and disease, particularly in the context of acute leukemia.[1][2][3] The compound's inhibitory activity has been quantified through various assays, with IC50 and Ki values serving as key metrics for its potency.

Table 1: this compound In Vitro Binding Affinity

| Target Protein | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| Primary Targets | ||||

| MER (MERTK) | Cell-free | 0.46 - 0.74 | 0.16 | [1][2][3][4][5] |

| FLT3 | Cell-free | 0.35 - 0.8 | 0.59 | [1][3][4][5] |

| Secondary Targets & Off-Targets | ||||

| AXL | Cell-free | 1.65 - 122 | 13.3 | [1][2][4] |

| TYRO3 | Cell-free | 5.83 | - | [4] |

| TRKA | Cell-free | 1.67 | - | [4] |

| TRKC | Cell-free | 4.38 | - | [4] |

| QIK | Cell-free | 5.75 | - | [4] |

| SLK | Cell-free | 6.14 | - | [4] |

| NuaK1 | Cell-free | 7.97 | - | [4] |

| Kit (c-Kit) | Cell-free | 8.18 | - | [4] |

| Met (c-Met) | Cell-free | 364 | - | [4] |

Table 2: this compound Cellular Activity

| Cell Line | Assay Type | IC50 (nM) | Target Pathway | Reference(s) |

| 697 (B-ALL) | Mer Phosphorylation | 2.7 | MERTK | [2][5][6] |

| Molm-14 (AML) | Flt3 Phosphorylation | 14 | FLT3 | [1][6] |

| 32D-EGFR-MER | Mer Phosphorylation | 2.7 | MERTK | [6] |

| 32D-EGFR-AXL | Axl Phosphorylation | 122 | AXL | [6] |

| 32D-EGFR-TYRO3 | Tyro3 Phosphorylation | 301 | TYRO3 | [6] |

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor of MERTK and FLT3, two receptor tyrosine kinases implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][3][7] By binding to the ATP-binding site of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that promote cell survival, proliferation, and resistance to chemotherapy.[1][2]

The inhibition of MERTK and FLT3 by this compound leads to the downregulation of key pro-survival signaling pathways, including the AKT, ERK1/2, and STAT6 pathways.[2][8] This disruption of oncogenic signaling induces apoptosis, inhibits cell proliferation, and reduces the colony-forming potential of MERTK-expressing cancer cells.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and cellular activity of this compound.

In Vitro Kinase Inhibition Assay (Microcapillary Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a panel of kinases.

Methodology:

-

Reagent Preparation: Recombinant kinases, a fluorescently labeled peptide substrate, and ATP are prepared in a reaction buffer. This compound is serially diluted to create a range of concentrations for testing.

-

Kinase Reaction: The kinase, substrate, and this compound are pre-incubated. The reaction is initiated by the addition of ATP.

-

Separation and Detection: The reaction products are separated by microcapillary electrophoresis. The amounts of substrate and phosphorylated product are quantified based on their fluorescence.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-Protein Immunoblotting

This method assesses the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.

Methodology:

-

Cell Culture and Treatment: Leukemia cell lines (e.g., 697 for MERTK, Molm-14 for FLT3-ITD) are cultured to the appropriate density. Cells are then treated with varying concentrations of this compound or vehicle for 1 hour.[4][6]

-

Phosphatase Inhibition: To stabilize the phosphorylated state of the target proteins, pervanadate is added to the cell cultures for a short period (e.g., 3 minutes) before harvesting.[6]

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

-

Immunoprecipitation: The target protein (MERTK or FLT3) is immunoprecipitated from the cell lysates using a specific antibody.[6]

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein and for the total target protein. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. Densitometry is used to quantify the levels of phosphorylated and total protein, and the ratio is calculated to determine the extent of inhibition.[6]

Colony Formation Assay

This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

Methodology:

-

Cell Seeding: A base layer of agar in culture medium is prepared in a culture dish. Cells (e.g., A549 NSCLC, Molm-14 AML) are then suspended in a top layer of agar containing various concentrations of this compound or vehicle and seeded on top of the base layer.[6]

-

Incubation: The cultures are incubated for a period of time (e.g., 2 weeks) to allow for colony formation.[5]

-

Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted.

-

Data Analysis: The number of colonies in the this compound-treated groups is compared to the vehicle control to determine the percentage of inhibition of colony formation.

Conclusion

This compound is a highly potent and selective dual inhibitor of MERTK and FLT3 with significant anti-leukemic activity. Its well-characterized binding affinity and mechanism of action, supported by robust experimental data, establish it as a critical research tool and a promising therapeutic candidate. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the TAM kinase family, FLT3 signaling, and the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of UNC2025: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug discovery.

Core Mechanism and Kinase Selectivity

This compound is an ATP-competitive inhibitor that demonstrates high potency against both MER and FLT3 kinases.[1] Its dual inhibitory action makes it a compound of significant interest, particularly for hematological malignancies like acute myeloid leukemia (AML), where both MER and FLT3 are often dysregulated.[2][3][4] Kinome profiling has revealed a degree of selectivity for MER and FLT3 over other related kinases.[2][3]

Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a clear view of its selectivity.

| Kinase Target | IC50 (nM) |

| FLT3 | 0.35 - 0.8 |

| MER | 0.46 - 0.74 |

| AXL | 1.65 - 122 |

| TYRO3 | 5.83 - 301 |

| TRKA | 1.67 |

| TRKC | 4.38 |

| QIK | 5.75 |

| SLK | 6.14 |

| Nuak1 | 7.97 |

| KIT | 8.18 |

| MET (c-Met) | 364 |

Note: IC50 values are compiled from multiple sources and may vary based on assay conditions.[1][5][6]

Cellular Activity and Functional Effects

In cellular assays, this compound effectively inhibits the phosphorylation of MER and FLT3, leading to the downstream suppression of pro-survival signaling pathways.[2][4][6] This inhibition translates to potent anti-leukemic effects, including the induction of apoptosis, reduction of cell proliferation, and inhibition of colony formation in MERTK-expressing cancer cell lines.[3][4]

Cellular IC50 Values

| Cell Line | Target Inhibition | IC50 (nM) |

| 697 B-ALL | Mer phosphorylation | 2.7 |

| Molm-14 | Flt3 phosphorylation | 14 |

Data sourced from cell-based assays.[1][2]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

-

Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or fluorescence-based assays.

-

Data Analysis: Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the inhibition of kinase phosphorylation within cells.

Methodology:

-

Cell Culture and Treatment: Culture MERTK or FLT3-expressing cells (e.g., 697 B-ALL or Molm-14) to an appropriate density. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).[2]

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

Immunoprecipitation (Optional but recommended for low-abundance proteins): Incubate the cell lysates with an antibody specific to the target protein (e.g., MER or FLT3) to enrich for the protein of interest.[2]

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MER).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total protein to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated and total protein.

Cell Viability and Apoptosis Assays

These assays measure the effect of this compound on cell survival and programmed cell death.

Methodology:

-

Cell Seeding: Seed leukemia cell lines in multi-well plates.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 48 or 72 hours).[1][4]

-

Viability Assessment:

-

MTT/XTT Assay: Add a tetrazolium salt (MTT or XTT) to the wells. Viable cells will metabolize the salt into a colored formazan product, which can be quantified by measuring the absorbance.

-

CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with cell viability.

-

-

Apoptosis Assessment:

-

Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (which enters dead cells). Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Caspase Activity Assay: Measure the activity of caspases, which are key proteases in the apoptotic pathway.

-

Colony Formation Assay (Soft Agar)

This assay assesses the ability of a single cell to undergo clonal expansion and form a colony, a hallmark of tumorigenicity.

Methodology:

-

Base Agar Layer: Prepare a base layer of agar mixed with cell culture medium in a multi-well plate.

-

Cell Suspension: Resuspend cells (e.g., A549 NSCLC or Molm-14 AML cells) in a top layer of lower-concentration agar mixed with medium and varying concentrations of this compound.[2]

-

Plating: Overlay the cell-containing agar onto the base layer.

-

Incubation: Incubate the plates for an extended period (e.g., 2-3 weeks) to allow for colony formation. Refresh the medium containing this compound periodically.[2]

-

Staining and Counting: Stain the colonies with a dye like crystal violet and count them either manually or using an automated colony counter.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the experimental workflows provide a clearer understanding of its mechanism and evaluation process.

Caption: this compound inhibits MER and FLT3 signaling pathways.

Caption: Workflow for Western Blotting to assess protein phosphorylation.

Caption: Experimental workflow for the colony formation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

UNC2025 as a chemical probe for Mer kinase

An In-Depth Technical Guide to UNC2025 as a Chemical Probe for Mer Kinase

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor that has emerged as a critical chemical probe for studying the function of Mer receptor tyrosine kinase (MerTK).[1][2] Developed as a significant improvement upon earlier compounds, this compound possesses pharmacokinetic properties suitable for in vivo studies, making it an invaluable tool for both basic research and preclinical evaluation.[3][4][5] This guide provides a comprehensive overview of its biochemical and cellular activity, selectivity, and the experimental protocols necessary for its effective use.

Data Presentation

The activity and properties of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of this compound This table outlines the inhibitory activity of this compound against Mer, its family members (Axl, Tyro3), the co-targeted Fms-like tyrosine kinase 3 (Flt3), and other select kinases.

| Target Kinase | Assay Type | Potency (IC50, nM) | Potency (Ki, nM) | Selectivity vs. Mer (IC50-fold) |

| Mer | Enzymatic | 0.46 - 0.74[1][6] | 0.16[2][3] | 1 |

| Flt3 | Enzymatic | 0.35 - 0.8[1][6] | - | ~1 |

| Axl | Enzymatic | 1.65 - 122[1][6] | 13.3[2][3] | >45[1][2][3] |

| Tyro3 | Enzymatic | 5.83[1][6] | - | ~12.7 |

| TRKA | Enzymatic | 1.67[1][6] | - | ~3.6 |

| TRKC | Enzymatic | 4.38[1][6] | - | ~9.5 |

| KIT | Enzymatic | 8.18[1][6] | - | ~17.8 |

| Met | Enzymatic | 364[1][6] | - | ~791 |

Note: IC50 and Ki values can vary based on specific assay conditions.

Table 2: Cellular Activity of this compound This table details the efficacy of this compound in cell-based models, demonstrating its ability to engage and inhibit Mer kinase signaling within a cellular context.

| Assay Type | Cell Line(s) | Potency (IC50, nM) | Observed Effect |

| Mer Phosphorylation Inhibition | 697 B-ALL | 2.7[2][3][4] | Potent, dose-dependent decrease in p-MerTK.[2] |

| Mer Phosphorylation Inhibition | Kasumi-1 AML | Dose-dependent | Inhibition of Mer phosphorylation.[2][3] |

| Downstream Signaling Inhibition | 697 B-ALL, Kasumi-1 AML, Primary AML | 25-300 (effective range) | Decreased phosphorylation of STAT6, AKT, and ERK1/2.[1][2] |

| Colony Formation Inhibition | Various Leukemia Lines | >50% reduction at 200 | Dose-dependent decrease in colony formation.[3] |

| Colony Formation Inhibition | Primary AML Sample | >90% inhibition at 300 | Decreased colony-forming potential.[2] |

| Apoptosis Induction | Leukemia Cell Lines | Dose-dependent | Induction of apoptosis.[2][3] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice This table summarizes the key pharmacokinetic parameters of this compound following a 3 mg/kg dose in mice, highlighting its suitability for in vivo experimentation.[1]

| Parameter | Route | Value | Unit |

| Clearance | IV / Oral | 9.2 | mL/min/kg |

| Half-life (t½) | IV / Oral | 3.8 | hours |

| Oral Bioavailability (F) | Oral | 100 | % |

| Tmax | Oral | 0.50 | hours |

| Cmax | Oral | 1.6 | µM |

| AUClast | Oral | 9.2 | h·µM |

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

Caption: MerTK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for cellular MerTK phosphorylation inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe.

Protocol 1: Cellular MerTK Phosphorylation Inhibition Assay

This protocol is used to determine the IC50 of this compound for MerTK inhibition in a cellular context.[3][4][6][7]

-

Cell Culture: Culture MerTK-expressing cells (e.g., 697 B-ALL leukemia cells) under standard conditions to ~80% confluency.

-

Compound Preparation: Prepare a dilution series of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all treatments and does not exceed 0.1%.

-

Treatment: Treat cells with the this compound dilution series or vehicle control for 1 hour at 37°C.

-

Phosphatase Inhibition: To stabilize the phosphorylated state of MerTK, prepare a fresh pervanadate solution. Add pervanadate to the cell cultures for the final 3 minutes of the incubation period.[4][6]

-

Cell Lysis: Immediately place plates on ice, aspirate the media, and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP):

-

Clarify cell lysates by centrifugation.

-

Incubate a portion of the supernatant with an anti-MerTK antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Probe the membrane with a primary antibody against phosphotyrosine (to detect p-MerTK).

-

After stripping, re-probe the membrane with a primary antibody against total MerTK as a loading control.

-

-

Data Analysis:

-

Detect signals using an appropriate secondary antibody and chemiluminescent substrate.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-MerTK to total MerTK for each concentration.

-

Plot the normalized ratios against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Colony Formation Assay in Soft Agar

This assay assesses the impact of this compound on the anchorage-independent growth of cancer cells, a hallmark of oncogenic transformation.[3][4]

-

Prepare Base Layer: In a 6-well plate, prepare a bottom layer of 0.6-0.7% agar in complete culture medium. Allow it to solidify at room temperature.

-

Prepare Cell Layer: Harvest and count cells (e.g., A549 NSCLC or Molm-14 AML cells).[4] Resuspend a low number of cells (e.g., 5,000-10,000 cells/well) in complete medium mixed with low-melting-point agar to a final concentration of 0.3-0.35%. This mixture should contain the desired concentration of this compound or vehicle control.

-

Plating: Carefully overlay the cell/agar mixture onto the solidified base layer.

-

Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-21 days, or until colonies are visible.

-

Feeding: Add a small amount of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar every 3-4 days to prevent drying.[4]

-

Staining and Counting:

-

After the incubation period, stain the colonies by adding a solution of a vital stain (e.g., MTT or crystal violet) to the plates and incubating for several hours.

-

Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of >50 cells.

-

-

Analysis: Normalize the number of colonies in this compound-treated wells to the number in vehicle-treated wells. Plot the results to visualize the dose-dependent inhibition of colony formation.

Protocol 3: In Vivo Pharmacodynamic (Target Engagement) Assay

This protocol determines if an orally administered dose of this compound can inhibit MerTK phosphorylation in a target tissue (e.g., leukemic blasts in bone marrow) in an animal model.[4][8]

-

Animal Model: Establish a relevant mouse model, such as a human leukemia xenograft model where leukemic cells populate the bone marrow.[4]

-

Dosing: Administer a single dose of this compound (e.g., 3 mg/kg) or vehicle control to the mice via oral gavage.

-

Tissue Collection: At a predetermined time point corresponding to the expected Tmax (e.g., 0.5-1 hour post-dose), humanely euthanize the mice.[3][4]

-

Sample Preparation: Promptly collect the target tissue (e.g., flush bone marrow from femurs and tibias). Prepare single-cell suspensions and lyse the cells immediately in buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Analysis: Analyze the levels of phosphorylated and total MerTK in the tissue lysates using the immunoprecipitation and Western blot procedure described in Protocol 1.

-

Interpretation: A significant reduction (>90%) in the p-MerTK/total MerTK ratio in the this compound-treated group compared to the vehicle group demonstrates effective target engagement in vivo.[4][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

UNC2025: A Potent MERTK Inhibitor for the Treatment of MERTK-Expressing Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, has emerged as a promising therapeutic target in a variety of human cancers. Aberrant MERTK expression and activation are implicated in promoting tumor cell survival, proliferation, migration, and chemoresistance. UNC2025 is a potent and orally bioavailable small molecule inhibitor of MERTK, demonstrating significant anti-neoplastic activity in preclinical models of MERTK-expressing cancers, including acute leukemia and non-small cell lung cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of MERTK, and it also exhibits potent activity against FLT3, another receptor tyrosine kinase implicated in certain leukemias.[1] By binding to the ATP-binding pocket of MERTK, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cancer cell survival and proliferation.

The binding of ligands such as Gas6 or Protein S to the extracellular domain of MERTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple pro-oncogenic signaling pathways. Key downstream pathways inhibited by this compound include:

-

PI3K/AKT Pathway: This pathway is central to cell survival, growth, and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade regulates cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell proliferation, and apoptosis.[1]

By blocking these critical signaling networks, this compound effectively induces apoptosis, inhibits proliferation, and reduces the colony-forming potential of MERTK-expressing cancer cells.[1]

Caption: MERTK signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated across a range of MERTK-expressing cancer models. The following tables summarize key quantitative data from these studies.

In Vitro Potency of this compound

| Parameter | Value | Reference |

| MERTK Enzymatic IC50 | 0.74 nM | [2] |

| FLT3 Enzymatic IC50 | 0.8 nM | [2] |

| MERTK Cellular IC50 (697 B-ALL cells) | 2.7 nM | [2] |

| FLT3 Cellular IC50 (Molm-14 AML cells) | 14 nM | [2] |

| AXL Cellular IC50 | 122 nM | [2] |

| TYRO3 Cellular IC50 | 301 nM | [3] |

In Vivo Efficacy of this compound in Leukemia Xenograft Models

| Animal Model | Treatment | Outcome | Reference |

| 697 B-ALL Xenograft (NSG mice) | 50 or 75 mg/kg this compound, once daily | Dose-dependent reduction in tumor burden and a consistent two-fold increase in median survival. | [1] |

| Patient-Derived AML Xenograft | 75 mg/kg this compound, once daily | Induced disease regression. | [1] |

Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 100% | [3] |

| Half-life (t1/2) | 3.8 hours | [3] |

| Clearance | 9.2 mL/min/kg | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Immunoprecipitation and Western Blotting for MERTK Phosphorylation

This protocol is designed to assess the inhibition of MERTK autophosphorylation by this compound in cancer cell lines.

Materials:

-

MERTK-expressing cancer cell lines (e.g., 697 B-ALL, Kasumi-1 AML)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MERTK antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-phospho-MERTK antibody for Western blotting

-

Anti-total-MERTK antibody for Western blotting

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate MERTK-expressing cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-100 nM) for 1-2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-MERTK antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-MERTK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-MERTK antibody to confirm equal loading.

-

References

UNC2025: A Technical Guide to its Impact on Pro-Survival Signaling Pathways

Executive Summary UNC2025 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that dually targets MERTK (MER Tyrosine Kinase) and FLT3 (Fms-like Tyrosine Kinase 3).[1][2][3] Aberrant signaling from these receptor tyrosine kinases is a known driver of oncogenesis and chemoresistance in various malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2][4] By inhibiting the phosphorylation and activation of MERTK and FLT3, this compound effectively disrupts downstream pro-survival and proliferative signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT pathways.[1][5] This disruption leads to potent anti-leukemic effects, such as the induction of apoptosis and the inhibition of cell proliferation and colony formation.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key signaling pathways, and detailed protocols for evaluating its cellular impact.

Introduction to MERTK and FLT3 Signaling

MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, which play crucial roles in regulating inflammation, immune response, and cell survival.[2][7] In cancer, ectopic expression and activation of MERTK are linked to increased cell survival, proliferation, and resistance to therapy.[2][4] Similarly, FMS-like tyrosine kinase 3 (FLT3) is a critical regulator of hematopoiesis. Activating mutations in FLT3, especially internal tandem duplications (ITD), are found in approximately 30% of adult AML cases and are associated with a poor prognosis, making FLT3 a key oncogenic driver.[2][4] The development of dual inhibitors like this compound, which can simultaneously block these two critical oncogenic pathways, represents a promising therapeutic strategy for these aggressive cancers.

This compound: Mechanism of Action and Kinase Selectivity

This compound functions as a dual inhibitor of MERTK and FLT3, demonstrating high potency in both enzymatic and cell-based assays.[1][6] It exhibits significant selectivity for MERTK over other TAM family members, AXL and TYRO3, in cellular assays.[2] Its activity against a panel of over 300 kinases has shown limited off-target effects at therapeutic concentrations.[6]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the key inhibitory concentrations (IC50) of this compound against its primary targets and related kinases.

| Target Kinase | Assay Type | IC50 Value (nM) | Cell Line / System | Reference |

| MERTK | Enzymatic | 0.74 | - | [1][3] |

| FLT3 | Enzymatic | 0.8 | - | [1][3] |

| p-MERTK | Cellular | 2.7 | 697 B-ALL | [1][2][4] |

| p-FLT3 | Cellular | 14 | Molm-14 AML | [1][2][4] |

| AXL | Cellular | 122 | - | [1][2] |

| TYRO3 | Cellular | 301 | - | [2] |

| TRKA | Enzymatic | 1.67 | - | [1] |

| TRKC | Enzymatic | 4.38 | - | [1] |

| KIT | Enzymatic | 8.18 | - | [1] |

Impact on Pro-Survival Signaling Pathways

This compound-mediated inhibition of MERTK and FLT3 phosphorylation directly blocks the activation of multiple downstream signaling pathways that are essential for leukemia cell survival and proliferation.[5] The primary affected pathways are the PI3K/AKT, MAPK/ERK, and STAT cascades.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. Both MERTK and FLT3 activate PI3K, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates numerous substrates that promote cell survival by inhibiting apoptotic proteins. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT in leukemia cells.[5][7][8]

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is critical for cell proliferation, differentiation, and survival. FLT3 activation, in particular, strongly signals through this cascade. This compound treatment results in the decreased phosphorylation of ERK1/2, correlating with its anti-proliferative effects.[5][9]

Inhibition of the STAT Pathway

Signal Transducers and Activators of Transcription (STATs) are key effectors of cytokine and growth factor signaling. MERTK and FLT3 activation can lead to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression related to survival and proliferation. This compound has been shown to potently inhibit the phosphorylation of STAT6 in leukemia cells.[5]

Cellular and Functional Outcomes

The inhibition of these critical signaling networks by this compound translates into significant anti-tumor activity in vitro and in vivo.

Data Presentation: Cellular Effects of this compound

| Functional Outcome | This compound Concentration | Cell Lines / System | Result | Reference |

| Apoptosis Induction | 100 - 200 nM | Leukemia Cell Lines | 40 - 90% of cells apoptotic | [6] |

| Apoptosis Induction | 200 - 300 nM (48 hrs) | ALL & AML Cell Lines | 25 - 90% of cells dead | [5] |

| Colony Formation | 100 - 200 nM | Leukemia Cell Lines | 80 - 100% reduction | [6] |

| Cell Cycle | 200 - 300 nM (48 hrs) | ALL & AML Cell Lines | Increased G2/M phase cells | [5] |

Key Experimental Protocols

This section provides detailed methodologies for assays commonly used to characterize the effects of this compound.

Protocol: Western Blot for Phosphoprotein Analysis

This protocol is used to detect the phosphorylation status of MERTK, FLT3, and their downstream targets like AKT, ERK, and STAT6 following this compound treatment.

Methodology:

-

Cell Treatment: Culture leukemia cells (e.g., 697 B-ALL, Kasumi-1 AML) and treat with various concentrations of this compound (e.g., 25-300 nM) or vehicle (DMSO) for 1 hour.[5]

-

Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis: Separate 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel.[10]

-

Transfer: Transfer proteins to a PVDF membrane.[11]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total MERTK, AKT, ERK1/2, and STAT6.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

-

Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Cell Viability (MTS) Assay

This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium compound (MTS) by viable cells.[12]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.[12]

-

Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize absorbance values to the vehicle control and calculate IC50 values using non-linear regression analysis.

Protocol: Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) using fluorescently-labeled Annexin V and identifies dead cells using the DNA stain Propidium Iodide (PI).[13][14]

Methodology:

-

Treatment: Culture cells with or without this compound for a specified time (e.g., 48 hours).

-

Harvesting: Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation.[13]

-

Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.[15]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.[16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Analysis: Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[14]

Conclusion

This compound is a highly potent dual inhibitor of MERTK and FLT3, two clinically relevant tyrosine kinases that drive the progression of acute leukemias. Its mechanism of action involves the direct suppression of kinase activity, leading to the comprehensive shutdown of critical pro-survival and proliferative signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT6. The potent induction of apoptosis and inhibition of cell growth observed in preclinical models underscore the therapeutic potential of targeting MERTK and FLT3 with this compound.[5][17] The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. The small molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The small-molecule MERTK inhibitor this compound decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. peakproteins.com [peakproteins.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 16. docs.abcam.com [docs.abcam.com]

- 17. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for UNC2025 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases, in preclinical in vivo mouse models of cancer, particularly acute leukemia.

Introduction

This compound is a small molecule inhibitor with high selectivity for MERTK and FLT3, two receptor tyrosine kinases implicated in the proliferation and survival of various cancer cells.[1][2] It has demonstrated significant therapeutic efficacy in murine models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), both as a monotherapy and in combination with standard chemotherapeutic agents.[1][3] this compound exhibits favorable pharmacokinetic properties in mice, including high oral bioavailability and a half-life that supports once or twice-daily dosing regimens.[1][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[5] Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the AKT, ERK1/2, and STAT6 pathways.[1][5] This disruption leads to the induction of apoptosis, reduced colony formation, and an overall decrease in tumor burden.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| MER | Cell-free assay | 0.74 nM | [7] |

| FLT3 | Cell-free assay | 0.8 nM | [7] |

| Mer Phosphorylation | 697 B-ALL cells | 2.7 nM | [7] |

| Flt3 Phosphorylation | Molm-14 AML cells | 14 nM | [5] |

| Axl | Cell-free assay | 122 nM | [5] |

| Tyro3 | Cell-free assay | - | [7] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Half-life (t½) | 3.8 hours | 3 mg/kg (oral) | [1] |

| Oral Bioavailability | 100% | 3 mg/kg | [1] |

| Cmax | ~1.6 µM | 3 mg/kg (oral) | [8] |

| Tmax | 0.5 hours | 3 mg/kg (oral) | [5] |

| Clearance | Low | - | [1] |

Table 3: Efficacy of this compound in Murine Xenograft Models

| Mouse Model | Cell Line | This compound Dose | Key Outcomes | Reference |

| NOD/SCID/gamma | 697 (B-ALL) | 3 mg/kg (p.o.) | >90% inhibition of Mer phosphorylation in bone marrow | [8] |

| NSG | 697 (B-ALL) | 50 mg/kg & 75 mg/kg (p.o.) | Dose-dependent reduction in tumor burden; increased median survival from 26 to 34 and 70 days, respectively | [1][5] |

| NSGS | Patient-derived AML | 75 mg/kg (p.o.) | Induced disease regression in bone marrow, spleen, and peripheral blood | [1] |

| - | H2228 or A549 (NSCLC) | 50 mg/kg (p.o.) | Inhibited tumor growth | [7] |

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway of this compound.

Experimental Protocols

Protocol 1: General Preparation of this compound for Oral Gavage in Mice

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

-

This compound HCl powder

-

Dimethyl sulfoxide (DMSO), fresh

-

Corn oil or a mixture of PEG300, Tween80, and ddH2O

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation:

-

Working Solution for Corn Oil Formulation:

-

Working Solution for PEG300/Tween80 Formulation:

-

To prepare a 1 mL working solution, add 50 µL of a 25 mg/mL clear DMSO stock solution to 400 µL of PEG300 and mix until clear.[7]

-

Add 50 µL of Tween80 to the mixture and mix until clear.[7]

-

Add 500 µL of ddH2O to bring the final volume to 1 mL and mix thoroughly.[7]

-

This mixed solution should be used immediately.

-

Protocol 2: Orthotopic Acute Leukemia Xenograft Mouse Model

This protocol outlines the establishment of a leukemia xenograft model and subsequent treatment with this compound.

Materials and Animals:

-

NOD/SCID/gamma (NSG) or similar immunodeficient mice (8-12 weeks old).[9]

-

Human acute leukemia cell line (e.g., 697 B-ALL cells, patient-derived AML cells).[1][8]

-

This compound formulation (from Protocol 1)

-

Vehicle control (corresponding to the this compound formulation)

-

Sterile PBS or saline

-

Insulin syringes

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Flow cytometer

Procedure:

-

Tumor Cell Inoculation:

-

Harvest and wash the leukemia cells, then resuspend in sterile PBS or saline at the desired concentration.

-

Inject the cell suspension intravenously (e.g., via tail vein) into the mice. The number of cells will depend on the cell line and desired disease progression timeline.

-

-

Treatment Initiation:

-